REACTION_CXSMILES
|
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]([O:11]C)=[CH:8][C:9]#[N:10])=[CH:3][CH:2]=1.C1(C2C=CC=CC=2)C=CC(C(OC)(OC)CC#[N:28])=CC=1.Cl.NO.C[O-].[Na+]>CO>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][C:4]([C:7]2[O:11][N:10]=[C:9]([NH2:28])[CH:8]=2)=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Name
|
3-(4-Biphenylyl)-3-methoxyacrylonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=CC#N)OC)C1=CC=CC=C1
|
Name
|
3-(4-biphenylyl)-3,3-dimethoxypropionitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CC#N)(OC)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
sodium methoxide
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was then evaporated
|
Type
|
ADDITION
|
Details
|
water added
|
Type
|
CUSTOM
|
Details
|
the product separated by filtration, yield 1.2 grams
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C1=CC(=NO1)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |